molecular formula C8H11N3O2S B14560118 Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- CAS No. 62095-15-2

Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-

Cat. No.: B14560118
CAS No.: 62095-15-2
M. Wt: 213.26 g/mol
InChI Key: CBNLPEJNZWDHHF-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a nitro group at position 5 and a 2-methylpropylthio group at position 2, making it a unique derivative of pyrimidine.

Properties

CAS No.

62095-15-2

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)-5-nitropyrimidine

InChI

InChI=1S/C8H11N3O2S/c1-6(2)5-14-8-9-3-7(4-10-8)11(12)13/h3-4,6H,5H2,1-2H3

InChI Key

CBNLPEJNZWDHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- typically involves the introduction of the 2-methylpropylthio group and the nitro group onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with 2-methylpropylthiol in the presence of a base to form the 2-[(2-methylpropyl)thio]pyrimidine. This intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at position 5 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The thio group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- is unique due to the presence of both the 2-methylpropylthio group and the nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

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